IDO1 Inhibitory Activity: 5-Bromo-1H-indole-3-carbaldehyde O-allyloxime as a Structurally Defined Negative Control
In a recombinant human IDO1 enzymatic assay, 5-bromo-1H-indole-3-carbaldehyde O-allyloxime (referenced as Example A1b in US11472788) exhibited an IC50 > 10,000 nM, demonstrating negligible inhibition of the target enzyme [1]. In stark contrast, a structurally distinct indole-based IDO1 inhibitor (BDBM223001) tested under identical assay conditions (pH 6.5, 2°C, recombinant human IDO1 with N-terminal His tag purified from E. coli) exhibited an IC50 of 100 nM [2]. This >100-fold difference in potency provides clear quantitative demarcation between an inactive structural analog and a potent inhibitor scaffold.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (IC50) |
| Comparator Or Baseline | BDBM223001 (indole-based IDO1 inhibitor from US10034939): 100 nM (IC50) |
| Quantified Difference | >100-fold lower potency (inactive vs. active scaffold) |
| Conditions | Recombinant human IDO1, N-terminal His-tag, purified from E. coli; enzymatic assay at pH 6.5, 2°C |
Why This Matters
For researchers validating IDO1 inhibitor screening assays or performing SAR studies on indole-based immunomodulators, this compound serves as a well-characterized, data-backed negative control with a precisely quantified inactivity threshold, enabling robust assay window calculation and false-positive identification.
- [1] BindingDB. BDBM576634 (US11472788, Example A1b). IDO1 IC50 > 1.00E+4 nM. Recombinant IDO1 overexpressed and purified from E. coli with N-terminal His tag. View Source
- [2] BindingDB. BDBM223001 (US10034939, Example 3). IDO1 IC50 = 100 nM at pH 6.5, 2°C. Human IDO with N-terminal His tag expressed in E. coli and purified to homogeneity. View Source
